去甲基化
描述
Alpha-Decitabine is a useful research compound. Its molecular formula is C8H12N4O4 and its molecular weight is 228.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha-Decitabine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Decitabine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
骨髓增生异常综合征 (MDS) 的疗效:去甲基化在 MDS 患者中显示出有意义的临床益处,在接受治疗的患者中超过一半的患者病情得到改善。这包括 MDS 的各种亚型和风险类别 (Steensma 等,2009 年).
双重作用机制:去甲基化是一种低甲基化剂,可在低剂量时重新激活沉默基因并促进分化,而在高剂量时表现出细胞毒性。这种双重作用使其在治疗白血病以及改善其在表观遗传疗法中的应用方面有效 (Jabbour 等,2008 年).
急性髓细胞性白血病 (AML) 的改善:在 AML 中,去甲基化间接消耗甲基胞嘧啶,导致靶基因启动子的低甲基化,这在白血病发生中至关重要。这使其成为 AML 的潜在药物治疗 (Kantarjian 等,2006 年).
蛋白质表达差异:已经研究了去甲基化对白血病细胞中蛋白质表达的影响,揭示了治疗后差异表达的各种蛋白质。这包括对去甲基化影响的细胞机制和潜在效应器的见解 (Buchi 等,2012 年).
表观遗传机制:去甲基化的临床活性和其去甲基活性之间的联系是研究的关键领域。研究表明,关键基因的低甲基化和重新激活在去甲基化的抗肿瘤活性中起着重要作用 (Oki 等,2007 年).
地中海贫血中的胎儿血红蛋白增强剂:去甲基化已被探索为地中海贫血的潜在治疗方法,旨在增加胎儿血红蛋白合成,从而降低疾病的严重程度 (Lal & Vichinsky,2004 年).
造血恶性肿瘤中的低剂量延长暴露:研究评估了去甲基化的低剂量延长暴露方案的疗效,发现它对髓系恶性肿瘤有效,低剂量与高剂量一样有效或更有效 (Issa 等,2004 年).
急性髓系白血病的临床试验:去甲基化已显示出在治疗预后不良的急性髓系白血病 (AML) 患者方面有效,表明其在治疗高龄或全身状况不佳的 AML 患者中的潜在作用 (Petti 等,1993 年).
属性
IUPAC Name |
4-amino-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUDJQYHKZQPEU-JKUQZMGJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC(=NC2=O)N)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC(=NC2=O)N)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Decitabine | |
CAS RN |
22432-95-7 | |
Record name | 1-(2-Deoxy-a-D-ribofuranosyl)-5-azacytosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。